molecular formula C16H14ClN3O2 B12153995 N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide

Cat. No.: B12153995
M. Wt: 315.75 g/mol
InChI Key: UEOXFDURPHDIGO-UHFFFAOYSA-N
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Description

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide is an organic compound that features a pyrrolidinone ring attached to a chlorinated phenyl group, which is further connected to a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of 2-aminopyridine to form 2-chloropyridine. This intermediate is then reacted with 5-chloro-2-nitrobenzoic acid under reductive conditions to yield 5-chloro-2-aminobenzoic acid. The next step involves the formation of the amide bond through a coupling reaction with 2-oxopyrrolidine, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The pyrrolidinone ring can be oxidized to form corresponding lactams.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder in acidic medium.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of lactams.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidinone ring can interact with enzyme active sites, potentially inhibiting their activity. The chlorinated phenyl group may enhance binding affinity through hydrophobic interactions, while the pyridine carboxamide moiety can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide
  • N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-4-carboxamide
  • N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyrimidine-2-carboxamide

Uniqueness

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atom and the pyrrolidinone ring can significantly affect its interaction with molecular targets, making it distinct from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H14ClN3O2

Molecular Weight

315.75 g/mol

IUPAC Name

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide

InChI

InChI=1S/C16H14ClN3O2/c17-11-6-7-14(20-9-3-5-15(20)21)13(10-11)19-16(22)12-4-1-2-8-18-12/h1-2,4,6-8,10H,3,5,9H2,(H,19,22)

InChI Key

UEOXFDURPHDIGO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CC=N3

Origin of Product

United States

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